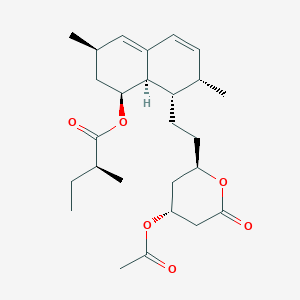

Acetyllovastatin

Übersicht

Beschreibung

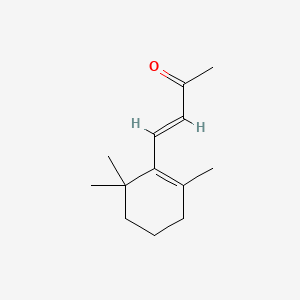

Acetyllovastatin ist ein Derivat von Lovastatin, einem bekannten Statin-Medikament, das zur Senkung des Cholesterinspiegels und zur Reduzierung des Risikos von Herz-Kreislauf-Erkrankungen eingesetzt wird. Lovastatin ist ein Pilzmetabolit, der aus Aspergillus terreus gewonnen wird und zur Klasse der Statine gehört, die das Enzym Hydroxymethylglutaryl-Coenzym A (HMG-CoA)-Reduktase hemmen . This compound wird durch Acetylierung von Lovastatin gebildet, was seine pharmakologischen Eigenschaften und Stabilität verbessern kann.

Wirkmechanismus

Target of Action

Acetyllovastatin, an acetate of Lovastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol .

Mode of Action

This compound acts by competitively inhibiting HMG-CoA reductase . This inhibition blocks the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . The reduction in intracellular cholesterol triggers an increase in the expression of low-density lipoprotein receptors (LDLR), enhancing the uptake of LDL from the blood and subsequently decreasing plasma concentrations of LDL-cholesterol (LDL-C) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . These intermediates, known as isoprenoids, are essential for the post-translational modification of several proteins involved in important intracellular signaling pathways .

Pharmacokinetics

Statins, including this compound, are absorbed orally in a variable range . They undergo extensive first-pass extraction in the liver, their primary site of action, with subsequent excretion of drug equivalents in the bile . As a consequence of this extensive hepatic extraction, the availability of the drug to the general circulation is low and variable .

Result of Action

The inhibition of HMG-CoA reductase by this compound leads to a decrease in serum total and LDL cholesterol . Additionally, this compound presents a moderate inhibitory effect against the enzyme acetylcholinesterase . It has also been found to display antifungal activity and suppress the proliferation of a number of transformed cell lines .

Biochemische Analyse

Biochemical Properties

Acetyllovastatin, like other statins, works by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGR), a key enzyme in the cholesterol biosynthesis pathway . This inhibition leads to a decrease in the production of cholesterol within the body. The biochemical interactions of this compound are primarily with this enzyme, leading to its inhibition and subsequent effects on cholesterol levels.

Cellular Effects

The primary cellular effect of this compound is the reduction of cholesterol synthesis. By inhibiting HMGR, this compound reduces the amount of mevalonate, a key intermediate in the cholesterol synthesis pathway . This leads to a decrease in the production of cholesterol within cells. Additionally, this compound may also influence cell function by inhibiting the proliferation of certain transformed cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HMGR, inhibiting the enzyme’s activity and thus reducing the production of mevalonate . This inhibition is competitive, meaning that this compound competes with the natural substrate of HMGR for binding to the enzyme. The reduction in mevalonate production leads to a decrease in cholesterol synthesis, as mevalonate is a key intermediate in this pathway.

Metabolic Pathways

This compound is involved in the cholesterol synthesis pathway, where it inhibits the enzyme HMGR . This leads to a reduction in the production of mevalonate, a key intermediate in the pathway, and subsequently a decrease in cholesterol synthesis.

Transport and Distribution

Like other statins, it is likely that this compound is transported into cells via passive diffusion and possibly via specific transport proteins .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Acetyllovastatin kann durch Acetylierung von Lovastatin synthetisiert werden. Ein gängiges Verfahren beinhaltet das Auflösen von Lovastatin in Pyridin und das Hinzufügen von Essigsäureanhydrid. Die Reaktion wird unter einer inerten Atmosphäre bei Raumtemperatur für 2,5 Stunden durchgeführt. Die Reaktionsmischung wird dann mit Ethylacetat verdünnt und mit Salzsäure, Natriumhydrogencarbonat und Wasser gewaschen. Die organische Schicht wird getrocknet und das Lösungsmittel wird unter reduziertem Druck entfernt. Der Rückstand wird durch Säulenchromatographie an Kieselgel gereinigt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Die Verwendung von Biokatalyse wurde untersucht, um den Prozess nachhaltiger zu gestalten, mit milden Reaktionsbedingungen und Wasser als Reaktionsmedium .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Acetyllovastatin unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Die Acetylgruppe kann hydrolysiert werden, um wieder zu Lovastatin zu werden.

Oxidation und Reduktion: Es kann Oxidations- und Reduktionsreaktionen eingehen, die seine pharmakologische Aktivität beeinflussen.

Substitution: Die Acetylgruppe kann durch andere funktionelle Gruppen substituiert werden, um Derivate mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen können für die Hydrolyse verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid können eingesetzt werden.

Hauptprodukte:

Hydrolyse: Lovastatin.

Oxidation und Reduktion: Verschiedene oxidierte oder reduzierte Derivate von this compound.

Wissenschaftliche Forschungsanwendungen

Acetyllovastatin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um die Auswirkungen der Acetylierung auf Statine zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die Enzyminhibition und zelluläre Prozesse.

Medizin: Erforscht auf sein Potenzial zur Senkung des Cholesterinspiegels und zur Reduzierung von Herz-Kreislauf-Risiken.

Industrie: Verwendet bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme

5. Wirkmechanismus

This compound hemmt, wie Lovastatin, das Enzym HMG-CoA-Reduktase, das die Umwandlung von HMG-CoA zu Mevalonat katalysiert, ein Schlüsselschritt in der Cholesterinbiosynthese. Diese Hemmung führt zu einer Abnahme des intrazellulären Cholesterinspiegels, einer Hochregulierung von Low-Density-Lipoprotein-Rezeptoren und einer erhöhten Aufnahme von Low-Density-Lipoprotein aus dem Blut . Zusätzlich kann this compound den intrazellulären Pool von Isoprenoiden beeinflussen, was entzündungshemmende und antioxidative Wirkungen vermittelt .

Vergleich Mit ähnlichen Verbindungen

Acetyllovastatin ähnelt anderen Statinen wie Atorvastatin, Simvastatin und Pravastatin. Die einzigartige Acetylgruppe kann seine Stabilität und pharmakologischen Eigenschaften verbessern. Im Vergleich zu Lovastatin kann this compound eine verbesserte Bioverfügbarkeit und Wirksamkeit bieten .

Ähnliche Verbindungen:

- Atorvastatin

- Simvastatin

- Pravastatin

- Rosuvastatin

- Fluvastatin

This compound zeichnet sich durch seine einzigartige Acetylierung aus, die in therapeutischen Anwendungen besondere Vorteile bieten kann.

Eigenschaften

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O6/c1-6-16(3)26(29)32-23-12-15(2)11-19-8-7-17(4)22(25(19)23)10-9-20-13-21(30-18(5)27)14-24(28)31-20/h7-8,11,15-17,20-23,25H,6,9-10,12-14H2,1-5H3/t15-,16-,17-,20+,21+,22-,23-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNSFDWALRRTFU-QQVNEASTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301099895 | |

| Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301099895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81189-92-6 | |

| Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81189-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301099895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

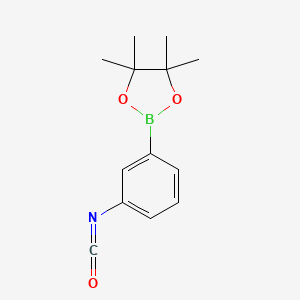

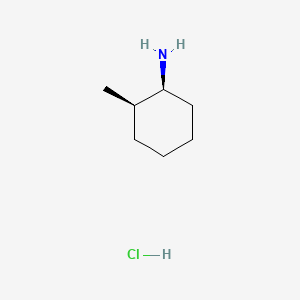

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B3029789.png)